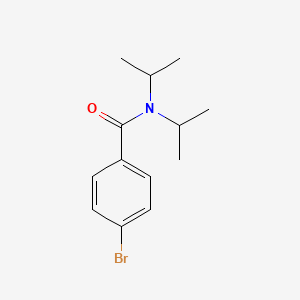

4-Bromo-N,N-diisopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHGXOKPARSBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394344 | |

| Record name | 4-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79606-46-5 | |

| Record name | 4-Bromo-N,N-bis(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79606-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-N,N-diisopropylbenzamide, a halogenated aromatic amide of interest in synthetic chemistry and potentially in drug discovery. This document collates available data, presents detailed experimental protocols, and visualizes key processes to support further research and application of this compound.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 79606-46-5[1][2][3] |

| Molecular Formula | C₁₃H₁₈BrNO[1] |

| Molecular Weight | 284.19 g/mol [1] |

| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide[1] |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point (Predicted) | 362.8 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.248 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | -1.54 ± 0.70 | ChemicalBook |

| Form | Solid | ChemicalBook |

| Color | White | ChemicalBook |

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a standard and reliable method involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. This reaction is a common method for amide bond formation.

Proposed Experimental Protocol: Synthesis

This protocol is based on general procedures for the synthesis of N,N-disubstituted benzamides.[4]

Reaction Scheme:

Materials:

-

4-Bromobenzoyl chloride

-

Diisopropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropylamine (1.1 eq) dropwise to the stirred solution using an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Proposed Experimental Protocol: Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Properties

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.6 ppm), methine protons of isopropyl groups (septet, ~3.5-4.0 ppm), methyl protons of isopropyl groups (doublet, ~1.2-1.5 ppm). |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (4 signals, ~125-140 ppm, with the carbon attached to bromine showing a lower chemical shift), methine carbons of isopropyl groups (~45-50 ppm), methyl carbons of isopropyl groups (~20 ppm). |

| IR Spectroscopy | Strong C=O stretch (~1630-1660 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

Potential Biological Activity and Signaling Pathways

There is currently no direct evidence in the literature detailing the biological activity of this compound. However, research on structurally similar compounds can provide insights into its potential pharmacological relevance.

A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives identified them as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the proliferation of certain non-small cell lung cancer cell lines.[5] The study demonstrated that the lead compound from this series could induce cell cycle arrest and apoptosis by inhibiting the phosphorylation of FGFR1 and downstream signaling proteins like PLCγ1 and ERK.[5]

Given the structural similarity, it is plausible that this compound could be investigated for similar inhibitory activities against protein kinases. The N,N-diisopropyl substitution may influence the compound's solubility, cell permeability, and binding affinity to target proteins compared to the N-(3,5-dimethoxyphenyl) analog.

Safety Information

Specific toxicology data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate its physicochemical and biological profile. The potential for this compound to act as a kinase inhibitor, based on the activity of structurally related molecules, warrants further investigation.

References

- 1. This compound | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 79606-46-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 79606-46-5 [amp.chemicalbook.com]

- 4. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide (CAS 79606-46-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N,N-diisopropylbenzamide, a halogenated aromatic amide. While this compound is available commercially as a chemical intermediate, publicly available data on its synthesis, spectral characterization, and biological activity is limited. This document consolidates the available information and presents inferred methodologies and data based on established chemical principles and analysis of structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a central benzamide moiety, substituted at the para-position of the phenyl ring with a bromine atom and at the amide nitrogen with two isopropyl groups.

Table 1: Chemical Identifiers and Computed Properties [1]

| Property | Value |

| CAS Number | 79606-46-5 |

| Molecular Formula | C₁₃H₁₈BrNO |

| Molecular Weight | 284.19 g/mol |

| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br |

| InChIKey | ZRHGXOKPARSBQA-UHFFFAOYSA-N |

| Predicted Boiling Point | 362.8 ± 25.0 °C (at 760 mmHg) |

| Predicted Density | 1.248 ± 0.06 g/cm³ |

| Predicted pKa | -1.54 ± 0.70 |

| Physical Form | Solid |

Note: Boiling point, density, and pKa are predicted values from computational models and have not been experimentally verified in the reviewed literature.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature, its preparation can be logically approached through standard amide bond formation reactions. Two primary, reliable methods are proposed below, derived from general procedures for the synthesis of N,N-disubstituted benzamides.

Proposed Synthesis Route 1: From 4-Bromobenzoyl Chloride

This is a classic and highly efficient method for amide synthesis, involving the acylation of a secondary amine with an acid chloride.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Bromobenzoyl Chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) as an acid scavenger. Cool the mixture to 0 °C using an ice bath.

-

Amine Addition: Slowly add diisopropylamine (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature remains between 0 and 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-bromobenzoyl chloride) is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Proposed Synthesis Route 2: Amide Coupling from 4-Bromobenzoic Acid

This method utilizes a peptide coupling agent to facilitate the direct formation of the amide bond from the corresponding carboxylic acid and amine, avoiding the need to first prepare the acid chloride.

Caption: Amide Coupling Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Base and Amine Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture, followed by the addition of diisopropylamine (1.2 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the 4-bromobenzoic acid.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and other water-soluble byproducts. Subsequently, wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Spectroscopic Characterization (Inferred)

No experimentally obtained spectroscopic data for this compound has been found in the public domain. The following tables summarize the predicted spectral characteristics based on the compound's structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.5 - 7.3 | m | 4H | Ar-H |

| Isopropyl CH | ~3.6 (broad) | septet | 2H | N-CH(CH₃)₂ |

| Isopropyl CH₃ | ~1.3 (broad) | d | 12H | N-CH(CH₃)₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~170 | C=O |

| Aromatic C-Br | ~125 | C-Br |

| Aromatic C-H | ~128-132 | Ar-CH |

| Aromatic C-C=O | ~138 | Ar-C |

| Isopropyl CH | ~48 (broad) | N-CH(CH₃)₂ |

| Isopropyl CH₃ | ~21 (broad) | N-CH(CH₃)₂ |

Note: Due to hindered rotation around the C-N amide bond at room temperature, the signals for the isopropyl groups may appear as broad peaks or as multiple distinct signals.

Table 3: Predicted IR and MS Data

| Spectroscopy | Predicted Key Features |

| IR (Infrared) | ~1630 cm⁻¹ (strong, C=O amide stretch)~3000-2850 cm⁻¹ (C-H aliphatic stretch)~1600, 1480 cm⁻¹ (C=C aromatic stretch)~1100-1000 cm⁻¹ (C-N stretch)~1070 cm⁻¹ (aromatic C-Br stretch) |

| MS (Mass Spec.) | Molecular Ion (M⁺): m/z 283/285 in ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes).Key Fragments: Loss of isopropyl group, McLafferty rearrangement products. |

Biological Activity and Applications

As of the date of this guide, there is no published research detailing any specific biological activity, pharmacological effects, or applications in drug development for this compound. The benzamide scaffold is a common feature in many biologically active compounds; however, any potential activity of this specific molecule is purely speculative without experimental evidence. Researchers are encouraged to perform biological screening to explore its potential therapeutic applications.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for a research project focused on this compound.

Caption: General workflow for the synthesis, characterization, and evaluation of the title compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to validate the proposed synthesis protocols, confirm the spectral data, and uncover any potential biological relevance.

References

Synthesis of 4-Bromo-N,N-diisopropylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-N,N-diisopropylbenzamide, a valuable intermediate in pharmaceutical and materials science research. This document provides a comprehensive overview of the most direct synthetic methodologies, complete with detailed experimental protocols and a summary of relevant chemical data.

Introduction

This compound is a disubstituted aromatic compound featuring a benzamide core. The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules. The diisopropylamide moiety can influence the molecule's solubility, steric profile, and electronic properties, which is of interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties of lead compounds.

Synthetic Pathways

The synthesis of this compound is most efficiently achieved through a two-step process commencing from 4-bromobenzoic acid. This approach involves the initial activation of the carboxylic acid to a more reactive species, the acyl chloride, followed by amidation with diisopropylamine.

Overall Reaction Scheme

The logical workflow for the synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound.

Step 1: Synthesis of 4-Bromobenzoyl chloride

This procedure outlines the conversion of 4-bromobenzoic acid to its corresponding acyl chloride.

Materials:

-

4-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (a 5-10 fold molar excess is typical).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-bromobenzoyl chloride, a solid at room temperature, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the amidation of 4-bromobenzoyl chloride with diisopropylamine. This procedure is adapted from a similar synthesis of 4-bromo-N-methylbenzamide and is expected to proceed with high efficiency.

Materials:

-

4-Bromobenzoyl chloride

-

Diisopropylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropylamine (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Key Reagents and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 |

| Diisopropylamine | C₆H₁₅N | 101.19 |

| This compound | C₁₃H₁₈BrNO | 284.19[1] |

Table 2: Expected Reaction Parameters and Product Characterization

| Parameter | Value |

| Reaction Yield (Step 2) | Expected to be high (a similar reaction yielded 98%) |

| Appearance | Expected to be a solid at room temperature |

| Molecular Weight | 284.19 g/mol [1] |

| ¹H NMR (Predicted) | Signals corresponding to the aromatic protons (two doublets) and the isopropyl protons (a septet and a doublet) would be expected. |

| ¹³C NMR (Predicted) | Signals for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the bromine substituent), and the isopropyl carbons would be expected. |

| Mass Spectrometry (m/z) | [M]+ at ~283 and ~285 due to bromine isotopes. |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from readily available starting materials to the final product, as illustrated in the experimental workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 4-Bromo-N,N-diisopropylbenzamide. Due to a lack of extensive published experimental data for this specific compound, this document presents predicted spectroscopic data and a generalized synthesis protocol based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science, providing a structured approach to its synthesis and characterization.

Molecular Structure and Chemical Properties

This compound is a halogenated aromatic amide. The core structure consists of a benzene ring substituted with a bromine atom at the para position (C4) and an N,N-diisopropylbenzamide group at the C1 position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | PubChem[1] |

| CAS Number | 79606-46-5 | PubChem[1] |

| Chemical Formula | C₁₃H₁₈BrNO | PubChem[1] |

| Molecular Weight | 284.19 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br | PubChem[1] |

| Boiling Point | 362.8±25.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.248±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Physical Form | Solid (Predicted) | ChemicalBook[2] |

Proposed Synthesis

A standard and efficient method for the synthesis of this compound involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. The precursor, 4-bromobenzoyl chloride, can be readily synthesized from 4-bromobenzoic acid.

Experimental Protocol: Synthesis of 4-Bromobenzoyl Chloride

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobenzoyl chloride

-

Diisopropylamine

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diisopropylamine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. - Isopropyl Protons: Two signals for the isopropyl groups. A septet for the CH proton (approx. 3.5-4.0 ppm) and a doublet for the methyl (CH₃) protons (approx. 1.2-1.5 ppm). Due to restricted rotation around the C-N amide bond, the two isopropyl groups may be non-equivalent, leading to two sets of signals. |

| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (approx. 120-140 ppm). The carbon attached to the bromine will be shifted due to the heavy atom effect. The carbon of the carbonyl group will appear downfield (approx. 170 ppm). - Isopropyl Carbons: Signals for the CH (approx. 45-50 ppm) and CH₃ (approx. 20-25 ppm) carbons. |

| IR Spectroscopy | - C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm⁻¹. - C-N Stretch: A band in the region of 1250-1350 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹. - C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (M⁺ and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 283 and 285. - Fragmentation: Common fragmentation patterns would include the loss of an isopropyl group, and cleavage to form the 4-bromobenzoyl cation (m/z 183/185). |

Potential Biological Activities and Applications in Drug Development

Direct biological activity data for this compound is not currently published. However, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules.

Derivatives of 4-bromobenzamide have been investigated as potential therapeutic agents. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the potential treatment of non-small cell lung cancer. This suggests that the 4-bromobenzamide core can be a valuable starting point for the design of kinase inhibitors.

The N,N-diisopropyl substitution on the amide nitrogen introduces significant steric bulk and lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and protein-ligand interactions.

Given the known activities of related benzamides, potential areas of investigation for this compound could include:

-

Kinase Inhibition: Screening against various kinase families, including FGFR, could reveal potential anticancer activity.

-

Antimicrobial Activity: Many benzamide derivatives exhibit antibacterial and antifungal properties.

-

Central Nervous System (CNS) Activity: The lipophilic nature of the molecule might facilitate crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.

Further research, including synthesis, comprehensive characterization, and biological screening, is necessary to elucidate the specific activities and therapeutic potential of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The predicted spectroscopic data and proposed experimental protocols offer a starting point for researchers to produce and validate the structure of this compound. Future studies are warranted to explore its biological activities and unlock its full potential.

References

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N,N-diisopropylbenzamide is a chemical compound belonging to the benzamide class. Its International Union of Pure and Applied Chemistry (IUPAC) name is 4-bromo-N,N-di(propan-2-yl)benzamide [1]. Benzamides are a common structural motif in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on methodologies and data relevant to a research and development setting. While specific biological data for this exact compound is limited in publicly available literature, this guide will also present data and protocols for closely related compounds to provide a framework for its potential evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | PubChem[1] |

| CAS Number | 79606-46-5 | PubChem[1] |

| Molecular Formula | C₁₃H₁₈BrNO | PubChem[1] |

| Molecular Weight | 284.19 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br | PubChem[1] |

| InChI Key | ZRHGXOKPARSBQA-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol is based on standard amide coupling reactions.

Materials:

-

4-Bromobenzoyl chloride

-

Diisopropylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Data for a Structurally Related Compound

The following table presents characterization data for a similar compound, 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-methylphenylamido)benzamide, which can serve as a reference for the types of data to be collected for this compound[3].

| Characterization Method | Data for 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-methylphenylamido)benzamide |

| Yield | 69.3% |

| Melting Point | 125.7–130.2 °C |

| ESI-MS [M + Na]⁺ | 492.75 |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 11.160 (s, 1H, –NH–), 9.045 (s, 1H, –NH–), 8.131 (d, J = 8.4 Hz, 1H, Ar–H), 7.830 (d, J = 7.8 Hz, 1H, Ar–H), 7.714 (d, J = 1.2 Hz, 1H, Ar–H), 7.477 (d, J = 2.4 Hz, 1H, Ar–H), 7.377 (s, 1H, Ar–H), 7.223 (t, J = 7.6 Hz, 2H, Ar–H), 6.327 (s, 2H, Ar–H), 6.282 (s, 1H, Ar–H), 3.769 (s, 6H, –OCH₃), 2.497 (s, 3H, –CH₃) |

Potential Biological Activity and Experimental Workflows

While there is no specific data on the biological activity of this compound, structurally related 4-bromobenzamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer[3][4]. This suggests a potential, though speculative, avenue of investigation for the title compound.

Hypothetical Experimental Workflow for Biological Evaluation

Below is a diagram illustrating a hypothetical workflow for the biological evaluation of this compound, based on its potential as a kinase inhibitor.

References

- 1. This compound | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Bromo-N,N-diisopropylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for 4-Bromo-N,N-diisopropylbenzamide. Due to the limited availability of published experimental spectra for this specific compound, the spectroscopic data presented herein is based on established principles of organic spectroscopy and data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide[1] |

| Molecular Formula | C₁₃H₁₈BrNO[1] |

| Molecular Weight | 284.19 g/mol [1] |

| CAS Number | 79606-46-5[1] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds and well-established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet | 2H | Aromatic protons ortho to Bromine |

| ~ 7.3 | Doublet | 2H | Aromatic protons ortho to Carbonyl |

| ~ 3.5 - 4.0 | Septet | 2H | CH of isopropyl groups |

| ~ 1.3 | Doublet | 12H | CH₃ of isopropyl groups |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 170 | C=O (Amide carbonyl) |

| ~ 138 | Aromatic C-Br |

| ~ 132 | Aromatic C-H |

| ~ 129 | Aromatic C-H |

| ~ 125 | Aromatic C-C=O |

| ~ 49 | CH of isopropyl groups |

| ~ 21 | CH₃ of isopropyl groups |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1630 | Strong | C=O stretch (amide) |

| ~ 1590 | Medium | C=C stretch (aromatic) |

| ~ 1380 | Medium | C-H bend (isopropyl) |

| ~ 1070 | Strong | C-N stretch |

| ~ 830 | Strong | C-H bend (para-substituted aromatic) |

| ~ 550 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Abundance | Assignment |

| 283/285 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 183/185 | High | [Br-C₆H₄-CO]⁺ (Fragment from cleavage of C-N bond) |

| 100 | Medium | [ (CH₃)₂CH-N-CH(CH₃)₂ ]⁺ (Fragment from cleavage of C-N bond) |

| 72 | Medium | [ (CH₃)₂CH-N=CH₂ ]⁺ |

| 43 | High | [ (CH₃)₂CH ]⁺ |

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For ESI, the protonated molecule [M+H]⁺ will likely be observed. For EI, the molecular ion [M]⁺ and characteristic fragment ions will be detected.

-

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate a common synthetic route to this compound and a general workflow for its spectroscopic characterization.

References

A Technical Guide to the Solubility and Stability of 4-Bromo-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Bromo-N,N-diisopropylbenzamide, focusing on its solubility and stability. While specific public domain data for this compound is limited, this document outlines the standardized methodologies and protocols required to determine these critical parameters. Understanding the solubility and stability is paramount for advancing research and development, ensuring consistent performance in preclinical and clinical applications.

Core Physicochemical Properties

This compound is a benzamide derivative with the molecular formula C₁₃H₁₈BrNO.[1] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 79606-46-5 | [1][2] |

| Molecular Formula | C₁₃H₁₈BrNO | [1] |

| Molecular Weight | 284.19 g/mol | [1] |

| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | [1] |

| Appearance | Solid (visual inspection) | - |

Solubility Profile

Recommended Solvents for Screening

A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile. This includes aqueous solutions at different pH values and various organic solvents commonly used in pharmaceutical development.

Quantitative Solubility Data (Template)

The following table provides a template for researchers to record experimentally determined solubility data for this compound at a controlled temperature (e.g., 25°C).

| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Water (pH 3.0) | 80.1 | |||

| Water (pH 7.4) | 80.1 | |||

| Water (pH 9.0) | 80.1 | |||

| 0.9% Saline | ~80 | |||

| Ethanol | 24.5 | |||

| Propylene Glycol | 32.0 | |||

| Polyethylene Glycol 400 (PEG 400) | 12.5 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| N,N-Dimethylformamide (DMF) | 36.7 | |||

| Acetonitrile | 37.5 | |||

| Methanol | 32.7 | |||

| Ethyl Acetate | 6.0 | |||

| Chloroform | 4.8 | |||

| Dichloromethane (DCM) | 9.1 |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Materials

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated quantitative analytical method)

-

Volumetric flasks

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[4]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring not to disturb the solid pellet. Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method or another appropriate quantitative technique. Construct a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Assessing the stability of an API is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[5][6][7] A comprehensive stability program involves long-term, accelerated, and forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method (SIAM) is essential to separate and quantify the parent compound from any potential degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[5][6] These studies expose the API to conditions more severe than those used in accelerated stability testing.

Recommended Stress Conditions:

| Condition | Details |

| Acid Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60°C) |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 80°C) |

| Photostability | Exposure to light according to ICH Q1B guidelines |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to predict the shelf-life of the drug substance under defined storage conditions.[5][6][10]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Stability Data Summary (Template)

The following table can be used to summarize the results from a stability study of this compound.

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |

| Initial | 0 | 100 | ||||

| 25°C/60%RH | 3 | |||||

| 6 | ||||||

| 9 | ||||||

| 12 | ||||||

| 40°C/75%RH | 1 | |||||

| 3 | ||||||

| 6 |

Experimental Protocol: Stability Testing

Materials

-

This compound (at least three primary batches)

-

Container closure system identical to the proposed packaging for storage and distribution

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating HPLC method

Procedure

-

Batch Selection: Utilize at least three primary batches of this compound for the stability studies.[5][10]

-

Sample Packaging: Package the samples in the proposed container closure system.

-

Storage: Place the packaged samples in stability chambers set to the long-term and accelerated conditions as per ICH guidelines.

-

Testing Frequency: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and analyze them using the validated stability-indicating method.[10]

-

Analysis: For each time point, assess the physical appearance, assay of the active substance, and the levels of degradation products.

-

Evaluation: Evaluate the data to identify any trends in degradation and to establish a re-test period or shelf-life. A "significant change" for an API is defined as a failure to meet its specification.[6]

Stability Testing Workflow

Caption: General workflow for conducting a pharmaceutical stability study.

Conclusion

This technical guide provides a framework for determining the solubility and stability of this compound. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to support formulation development, define storage conditions, and ensure the quality and consistency of this compound for its intended applications. The provided templates for data presentation will aid in the systematic collection and comparison of experimental results.

References

- 1. This compound | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 79606-46-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. rsc.org [rsc.org]

- 8. ijsdr.org [ijsdr.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N,N-diisopropylbenzamide, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and essential safety information, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability

This compound is available from a variety of commercial suppliers. The following table summarizes a selection of vendors and their typical product offerings. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 79606-46-5 | ≥98% | Custom synthesis |

| PubChem | This compound | 79606-46-5 | Varies | Varies by vendor |

| ChemicalBook | This compound | 79606-46-5 | Varies | Varies by vendor |

| CP Lab Safety | 3-Bromo-N, N-diisopropylbenzamide | 35309-72-9 | min 98% | 1 gram |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, reaction setup, and analytical characterization.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₈BrNO |

| Molecular Weight | 284.19 g/mol |

| CAS Number | 79606-46-5 |

| Appearance | Solid (predicted) |

| Boiling Point | 362.8±25.0 °C (Predicted) |

| Density | 1.248±0.06 g/cm³ (Predicted) |

| pKa | -1.54±0.70 (Predicted) |

| InChI Key | ZRHGXOKPARSBQA-UHFFFAOYSA-N |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of diisopropylamine with 4-bromobenzoyl chloride. The latter can be prepared from 4-bromobenzoic acid.

Synthesis Pathway

Experimental Protocol

Step 1: Preparation of 4-Bromobenzoyl chloride from 4-Bromobenzoic acid

This procedure outlines the conversion of 4-bromobenzoic acid to its corresponding acyl chloride.[2]

Materials:

-

4-Bromobenzoic acid

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, a mixture of 4-bromobenzoic acid (0.17 mol) and phosphorus pentachloride (0.17 mol) is gently warmed on a steam bath.

-

The warming is continued until the reaction ceases, as indicated by the end of gas evolution.

-

The resulting mixture is then distilled under reduced pressure to yield 4-bromobenzoyl chloride. The product is collected at 136-138 °C/20 mmHg and solidifies upon cooling. This reaction typically yields around 92% of the desired product.[2]

Step 2: Synthesis of this compound

This part of the protocol details the reaction of 4-bromobenzoyl chloride with diisopropylamine.

Materials:

-

4-Bromobenzoyl chloride

-

Diisopropylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoyl chloride (1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diisopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the diisopropylamine solution dropwise to the cooled 4-bromobenzoyl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, the reaction mixture is quenched with water.

-

The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Experimental Workflow

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on data for structurally similar compounds, the following precautions are recommended:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). For detailed safety information, refer to the supplier's SDS.

References

An In-depth Technical Guide on the Reactivity of the Diisopropylamide Group in Benzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diisopropylamide group, when incorporated into a benzamide scaffold, profoundly influences the molecule's reactivity, primarily by acting as a powerful directed metalation group (DMG). This technical guide provides a comprehensive overview of the reactivity of N,N-diisopropylbenzamides, with a focus on their application in organic synthesis and drug development. Key reactions, including directed ortho-metalation (DoM), nucleophilic acyl substitution, and reduction, are discussed in detail. This document aims to serve as a valuable resource for researchers by providing structured data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.

Introduction

N,N-disubstituted benzamides are prevalent structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The nature of the substituents on the amide nitrogen plays a crucial role in modulating the chemical properties of the entire molecule. The diisopropylamide group, in particular, imparts unique steric and electronic properties. Its bulky nature can sterically hinder the approach of nucleophiles to the carbonyl carbon, while the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring and the carbonyl group.

However, the most significant impact of the diisopropylamide group is its ability to direct ortho-metalation (DoM). This reaction allows for the highly regioselective functionalization of the aromatic ring at the position ortho to the amide group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.[1][2][3] This guide will delve into the intricacies of this and other key reactions of N,N-diisopropylbenzamides.

Directed ortho-Metalation (DoM) of N,N-Diisopropylbenzamide

Directed ortho-metalation is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position.[1][2] The diisopropylamide group is an exceptionally effective DMG due to its ability to chelate the lithium cation, bringing the organolithium base into close proximity to the ortho C-H bond and facilitating its abstraction.[3]

The general mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the diisopropylbenzamide. This is followed by the deprotonation of the ortho-proton by the alkyl group of the organolithium, leading to the formation of a stable ortho-lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups with high regioselectivity.[1][2][4]

Quantitative Data for DoM Reactions

The ortho-lithiated N,N-diisopropylbenzamide is a versatile intermediate that reacts with a broad spectrum of electrophiles to afford ortho-substituted products in good to excellent yields.

| Electrophile (E+) | Reagent | Product | Yield (%) | Reference |

| Trimethylsilyl chloride | Me₃SiCl | 2-(Trimethylsilyl)-N,N-diisopropylbenzamide | 90 | [4] |

| Iodine | I₂ | 2-Iodo-N,N-diisopropylbenzamide | 70-95 | [4] |

| Carbon dioxide | CO₂ (gas) | 2-(Diisopropylcarbamoyl)benzoic acid | 70-95 | [4] |

| Aldehydes | RCHO | 2-(1-Hydroxyalkyl)-N,N-diisopropylbenzamide | 70-95 | [4] |

| N,N-Dimethylformamide | DMF | 2-Formyl-N,N-diisopropylbenzamide | 92 | [5] |

| Alkyl halides | R-X | 2-Alkyl-N,N-diisopropylbenzamide | 70-85 | [4] |

Experimental Protocols for DoM

Protocol 2.2.1: Synthesis of N,N-Diisopropylbenzamide

This protocol describes the synthesis of the starting material, N,N-diisopropylbenzamide, from benzoyl chloride and diisopropylamine.

Materials:

-

Benzoyl chloride

-

Diisopropylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve diisopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N,N-diisopropylbenzamide. The product can be purified by column chromatography or distillation if necessary.

Protocol 2.2.2: ortho-Litiation and Silylation of N,N-Diisopropylbenzamide

This protocol details the ortho-lithiation of N,N-diisopropylbenzamide followed by quenching with trimethylsilyl chloride.

Materials:

-

N,N-Diisopropylbenzamide

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylbenzamide (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (1.2 equivalents) followed by the slow, dropwise addition of sec-butyllithium (1.2 equivalents).

-

Stir the resulting deep-red solution at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(trimethylsilyl)-N,N-diisopropylbenzamide.[4]

Nucleophilic Acyl Substitution

The carbonyl group of the diisopropylamide is susceptible to nucleophilic attack. However, the bulky diisopropyl groups can sterically hinder the approach of nucleophiles.[6] Reactions with potent nucleophiles such as organolithium or Grignard reagents can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the nature of the nucleophile.

Quantitative Data for Nucleophilic Acyl Substitution

Data for the reaction of N,N-diisopropylbenzamide with organometallic reagents is less commonly reported in tabular format compared to DoM. However, specific examples can be found in the literature.

| Organometallic Reagent | Product (after hydrolysis) | Yield (%) | Reference |

| Ethylmagnesium bromide | Propiophenone | Not specified | [7] |

Experimental Protocol for Nucleophilic Acyl Substitution

Protocol 3.2.1: Reaction of N,N-Diisopropylbenzamide with a Grignard Reagent

This protocol provides a general procedure for the reaction of N,N-diisopropylbenzamide with a Grignard reagent to form a ketone.

Materials:

-

N,N-Diisopropylbenzamide

-

Grignard reagent (e.g., Ethylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve N,N-diisopropylbenzamide (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the corresponding ketone.

Reduction of the Diisopropylamide Group

The amide functionality of N,N-diisopropylbenzamide can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10][11] This reaction proceeds via a two-step mechanism involving nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.[11]

Quantitative Data for Reduction

| Reducing Agent | Product | Yield (%) | Reference |

| LiAlH₄ | N-benzyl-N-isopropyldiisopropylamine | Not specified | [9] |

Experimental Protocol for Reduction

Protocol 4.2.1: Reduction of N,N-Diisopropylbenzamide with LiAlH₄

This protocol describes the reduction of N,N-diisopropylbenzamide to the corresponding amine.

Materials:

-

N,N-Diisopropylbenzamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of N,N-diisopropylbenzamide (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash thoroughly with diethyl ether.

-

Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine. The product can be purified by distillation if necessary.

Applications in Drug Development

The regioselective functionalization of aromatic rings is a critical aspect of drug discovery and development. The ability of the diisopropylamide group to direct ortho-metalation makes N,N-diisopropylbenzamide and its derivatives valuable intermediates in the synthesis of complex, biologically active molecules.

For instance, the DoM of N,N-diisopropylbenzamide can be a key step in the synthesis of substituted benzamides that are known to possess a wide range of pharmacological activities, including as tubulin polymerization inhibitors for cancer therapy. The introduction of specific substituents at the ortho position can significantly impact the binding affinity and selectivity of these compounds for their biological targets.

Furthermore, the benzamide moiety itself is a common feature in many approved drugs, and the ability to precisely modify the aromatic ring through DoM provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

- 1. Directed Ortho Metalation [organic-chemistry.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

The Strategic Role of 4-Bromo-N,N-diisopropylbenzamide in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal, albeit often indirect, role of 4-Bromo-N,N-diisopropylbenzamide in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, this compound serves as a crucial and versatile building block in the synthesis of complex, biologically active molecules. Its unique structural features, particularly the presence of a modifiable bromine atom and a sterically influential N,N-diisopropylamide group, make it a valuable starting point for the development of novel drug candidates across various therapeutic areas.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthetic medicinal chemistry. These properties influence its reactivity, solubility, and handling in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | [1] |

| CAS Number | 79606-46-5 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO | [1] |

| Molecular Weight | 284.19 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a standard amidation reaction. This process involves the reaction of 4-bromobenzoyl chloride with diisopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromobenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Amine: To this solution, add diisopropylamine (1.1 eq) dropwise at 0 °C.

-

Addition of Base: Subsequently, add a suitable base, for example, triethylamine (1.2 eq), to the reaction mixture to act as an acid scavenger.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The Role of the 4-Bromobenzamide Scaffold in Medicinal Chemistry

The true value of this compound in medicinal chemistry lies in its utility as a versatile scaffold. The bromine atom on the phenyl ring serves as a synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties and the construction of complex molecular architectures.

Suzuki Cross-Coupling Reactions

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of drug discovery, this reaction is frequently employed to couple the 4-bromobenzamide core with various boronic acids or esters, leading to the synthesis of biaryl compounds and other extended aromatic systems. These modifications are often crucial for enhancing target binding affinity and modulating pharmacokinetic properties. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized via Suzuki coupling to generate compounds with antibacterial and alkaline phosphatase inhibitory activities.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction allows for the introduction of various amine functionalities at the 4-position of the benzamide ring, a common strategy in the development of kinase inhibitors and other targeted therapies. This modification can significantly impact a molecule's ability to form hydrogen bonds with its biological target. The synthesis of the antiepileptic drug candidate Pynegabine utilizes a Buchwald-Hartwig cross-coupling reaction.[3]

The Influence of the N,N-diisopropylamide Moiety

The N,N-diisopropylamide group in this compound is not merely a passive component. Its bulky, lipophilic nature can significantly influence the physicochemical properties of the final drug candidate.

-

Solubility: The diisopropyl groups can enhance solubility in non-polar environments, which can be advantageous for crossing biological membranes.

-

Metabolic Stability: The steric hindrance provided by the isopropyl groups can protect the amide bond from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the drug.

-

Conformational Restriction: The bulky nature of the diisopropylamide can restrict the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein.

Conclusion: A Key Intermediate for Future Drug Discovery

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] This document provides a detailed experimental protocol for the Suzuki coupling of 4-Bromo-N,N-diisopropylbenzamide with various arylboronic acids, offering a robust starting point for the synthesis of a diverse range of 4-aryl-N,N-diisopropylbenzamide derivatives. These products can serve as key intermediates in drug discovery and development.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[5][6][7]

Reaction Principle

The general scheme for the Suzuki coupling of this compound is depicted below: